

The Fulcrum of Innovation: A Technical Guide to 1,10-Phenanthroline-2-carbaldehyde

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Compound of Interest

Compound Name: 1,10-Phenanthroline-2-carbaldehyde

Cat. No.: B1587653

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Abstract

This technical guide provides an in-depth exploration of **1,10-Phenanthroline-2-carbaldehyde** (CAS No. 33795-37-8), a pivotal heterocyclic building block in modern chemistry. This document navigates through its fundamental physicochemical properties, detailed synthesis and characterization protocols, and its multifaceted applications in the realms of advanced ligand design, catalysis, and materials science. With a focus on practical utility for researchers, scientists, and professionals in drug development, this guide elucidates the causality behind experimental methodologies and underscores the compound's role as a versatile precursor for sophisticated molecular architectures.

Introduction: The Strategic Importance of a Functionalized Phenanthroline

1,10-Phenanthroline, a rigid, planar bidentate ligand, has long been a cornerstone of coordination chemistry, prized for its ability to form stable complexes with a vast array of metal ions.^{[1][2]} The strategic introduction of a carbaldehyde group at the 2-position transforms this classic ligand into a highly versatile intermediate, **1,10-Phenanthroline-2-carbaldehyde**. This functionalization opens a gateway for facile derivatization through reactions such as Schiff base condensation, Wittig reactions, and nucleophilic additions, allowing for the rational design of intricate ligands with tailored steric and electronic properties.^[1] These bespoke ligands are instrumental in the development of highly selective catalysts, sensitive chemical sensors, and

novel functional materials.^{[1][3]} This guide serves as a comprehensive resource for harnessing the full potential of this remarkable compound.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of **1,10-Phenanthroline-2-carbaldehyde** is paramount for its effective use and safe handling in a laboratory setting.

Property	Value	Source
CAS Number	33795-37-8	^{[4][5]}
Molecular Formula	C ₁₃ H ₈ N ₂ O	^{[4][5]}
Molecular Weight	208.22 g/mol	^[4]
Appearance	White to yellow to brown crystalline powder	^[6]
Melting Point	152-154 °C	^[7]
Solubility	Soluble in many organic solvents; >31.2 µg/mL in water at pH 7.4	^{[5][8]}
Storage	Store at < -15°C to 2-8°C, under an inert atmosphere, and protect from light.	^{[4][9]}

Safety and Handling:

While a specific, comprehensive safety data sheet for **1,10-Phenanthroline-2-carbaldehyde** is not readily available, data for the parent compound, 1,10-phenanthroline, and its derivatives provide essential guidance. 1,10-phenanthroline is classified as toxic if swallowed and very toxic to aquatic life.^[10] It is prudent to handle **1,10-Phenanthroline-2-carbaldehyde** with the same level of caution.

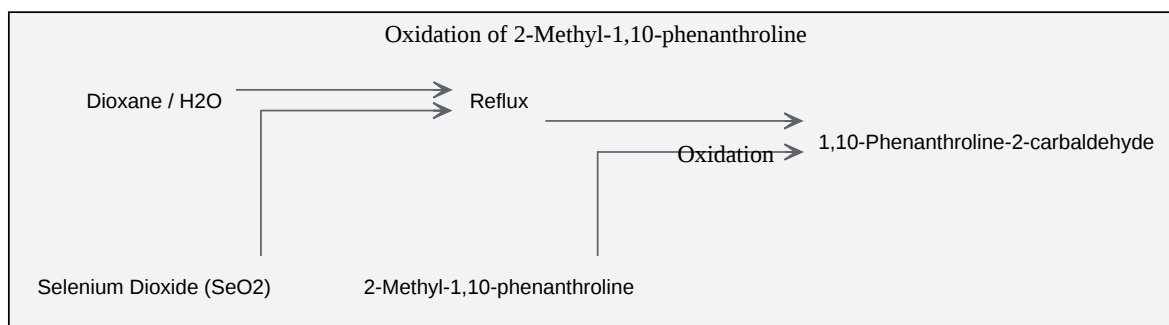
- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.^[11]

- Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[11]
- First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If swallowed, call a poison center or doctor immediately.[10]

Synthesis and Purification: A Protocol for Excellence

The most common and effective method for the synthesis of **1,10-phenanthroline-2-carbaldehyde** is the selective oxidation of a methyl group on the phenanthroline core. The following protocol is adapted from established procedures for the synthesis of related phenanthroline aldehydes.[12][13]

Reaction Scheme:



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A schematic of the synthesis of **1,10-Phenanthroline-2-carbaldehyde**.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-1,10-phenanthroline (1 equivalent) in 1,4-dioxane containing a

small amount of water (e.g., 4%).

- Addition of Oxidant: To this stirring solution, add selenium dioxide (1-1.2 equivalents).
- Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, the precipitated selenium metal is removed by filtration. The filtrate is then concentrated under reduced pressure.
- Purification: The crude product is purified by recrystallization from a suitable solvent, such as acetone or ethanol, to yield **1,10-Phenanthroline-2-carbaldehyde** as a crystalline solid.^[12]

Rationale for Experimental Choices:

- Solvent System: The use of dioxane with a small percentage of water is crucial. Dioxane provides a suitable boiling point for the reaction and dissolves the starting material, while water is necessary for the selenium dioxide oxidation mechanism.
- Oxidizing Agent: Selenium dioxide is a specific and effective oxidizing agent for the conversion of activated methyl groups to aldehydes, minimizing over-oxidation to the carboxylic acid.
- Purification: Recrystallization is an effective method for obtaining a high-purity product, essential for subsequent sensitive applications in catalysis and sensor development.

Spectroscopic Characterization: The Molecular Fingerprint

The identity and purity of synthesized **1,10-Phenanthroline-2-carbaldehyde** are confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons of the phenanthroline ring and the aldehyde proton. The aldehyde proton typically appears as a singlet in the downfield region (around δ 10.35 ppm in DMSO-d₆ for the related 2,9-dicarbaldehyde), a clear indicator of its presence.^[12] The aromatic protons will exhibit a complex splitting pattern in the range of δ 7.5-9.5 ppm.^[14]

^{13}C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic resonance for the carbonyl carbon of the aldehyde group in the downfield region (typically >190 ppm). The aromatic carbons will resonate in the region of approximately 120-150 ppm.

FT-IR Spectroscopy: Infrared spectroscopy is a valuable tool for identifying the key functional groups. A strong absorption band corresponding to the C=O stretching vibration of the aldehyde will be prominent around 1720 cm^{-1} .^[12] Characteristic bands for the C=N and C=C stretching vibrations of the phenanthroline ring will be observed in the $1500\text{-}1620\text{ cm}^{-1}$ region.^[15]

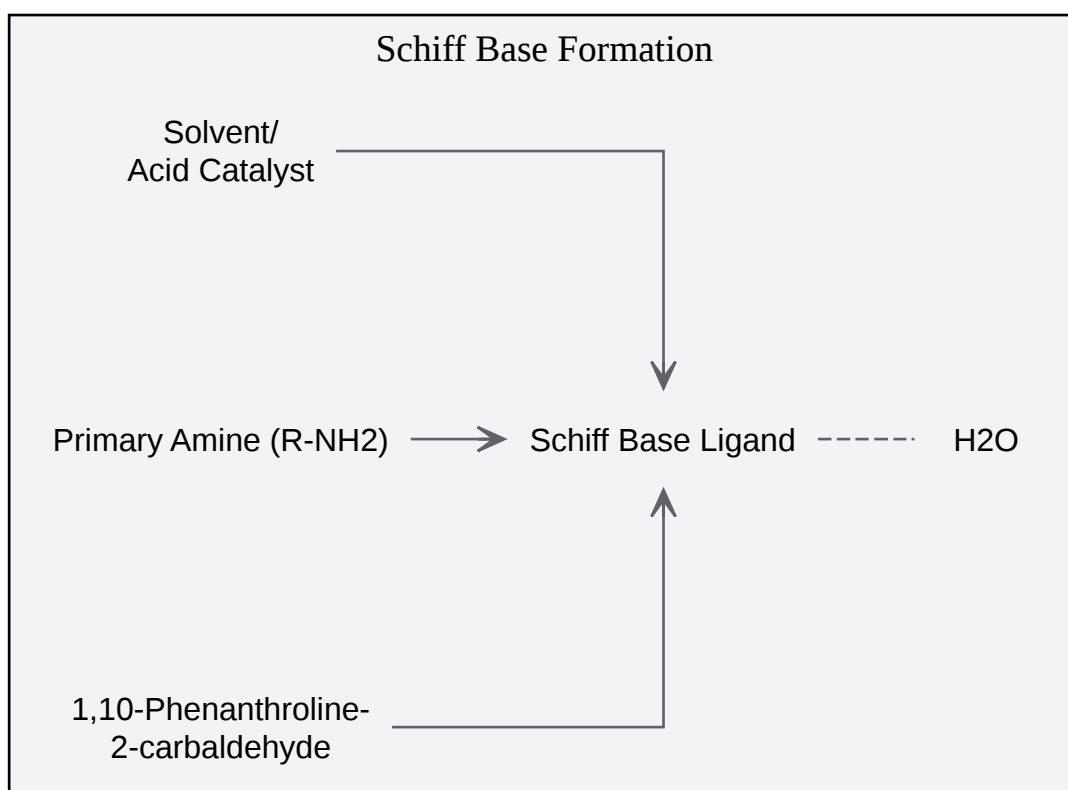
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound ($m/z = 208.22$), confirming its identity.

The Reactive Hub: Applications in Synthesis and Technology

The true value of **1,10-Phenanthroline-2-carbaldehyde** lies in its utility as a versatile synthon for creating more complex and functional molecules.

5.1. Schiff Base Condensation: Gateway to Novel Ligands

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This straightforward reaction allows for the introduction of a wide variety of functionalities onto the phenanthroline scaffold.^[7]^[9]



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Generalized workflow for Schiff base synthesis.

By choosing an amine with desired properties (e.g., containing additional donor atoms, fluorescent moieties, or chiral centers), researchers can create multidentate ligands for applications in:

- Homogeneous Catalysis: Metal complexes of these Schiff base ligands have shown significant activity in various catalytic transformations, including cross-coupling reactions and oxidation processes.[1][2]
- Bioinorganic Chemistry: These ligands can be used to create metal complexes with potential therapeutic applications, including anticancer and antimicrobial agents.[16][17][18]

5.2. Fluorescent Sensors and Molecular Recognition

The phenanthroline core can serve as a fluorophore, and its photophysical properties can be modulated by the substituents attached via the aldehyde group. This principle is exploited in

the design of fluorescent sensors for the detection of specific metal ions or small molecules.[3]
[19] The binding of an analyte to the ligand can induce a change in the fluorescence intensity or wavelength, providing a detectable signal.

Conclusion: A Molecule of Enduring Significance

1,10-Phenanthroline-2-carbaldehyde stands as a testament to the power of strategic functionalization in molecular design. Its unique combination of a robust chelating core and a reactive aldehyde handle provides chemists with a powerful tool for the synthesis of a vast array of sophisticated molecules. From fundamental studies in coordination chemistry to the development of cutting-edge catalysts and sensors, this compound continues to be a fulcrum of innovation, enabling advancements across diverse scientific disciplines.

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